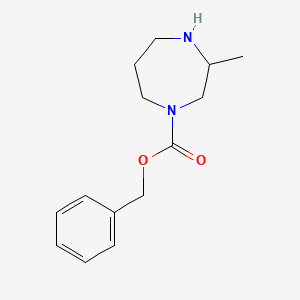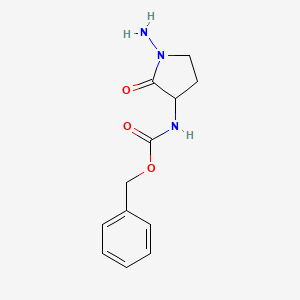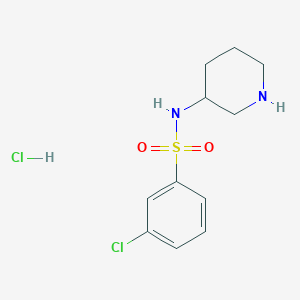![molecular formula C21H35N3O B14778088 2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B14778088.png)
2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-N-(4-(benzyl(isopropyl)amino)cyclohexyl)-3-methylbutanamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a cyclohexyl ring substituted with a benzyl(isopropyl)amino group, an amino group, and a 3-methylbutanamide moiety, making it a unique structure with diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(4-(benzyl(isopropyl)amino)cyclohexyl)-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the cyclohexyl ring: This can be achieved through a cyclization reaction using appropriate precursors.
Introduction of the benzyl(isopropyl)amino group: This step involves the nucleophilic substitution of a suitable benzyl halide with isopropylamine, followed by attachment to the cyclohexyl ring.
Addition of the amino group: This can be done through reductive amination or other suitable methods.
Attachment of the 3-methylbutanamide moiety: This step involves the coupling of the cyclohexyl intermediate with a 3-methylbutanoyl chloride or similar reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-N-(4-(benzyl(isopropyl)amino)cyclohexyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas and a suitable catalyst or reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)
Substitution: Benzyl halides, isopropylamine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: The compound may find use in the synthesis of other complex molecules or as an intermediate in chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-N-(4-(benzyl(isopropyl)amino)cyclohexyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-Amino-N-(4-(benzyl(methyl)amino)cyclohexyl)-3-methylbutanamide
- (S)-2-Amino-N-(4-(benzyl(ethyl)amino)cyclohexyl)-3-methylbutanamide
- (S)-2-Amino-N-(4-(benzyl(propyl)amino)cyclohexyl)-3-methylbutanamide
Uniqueness
(S)-2-Amino-N-(4-(benzyl(isopropyl)amino)cyclohexyl)-3-methylbutanamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different alkyl groups. This uniqueness can be leveraged in designing specific applications and studying its effects in various contexts.
Eigenschaften
Molekularformel |
C21H35N3O |
|---|---|
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide |
InChI |
InChI=1S/C21H35N3O/c1-15(2)20(22)21(25)23-18-10-12-19(13-11-18)24(16(3)4)14-17-8-6-5-7-9-17/h5-9,15-16,18-20H,10-14,22H2,1-4H3,(H,23,25) |
InChI-Schlüssel |
KDBUBLSKJNCTJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC1CCC(CC1)N(CC2=CC=CC=C2)C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


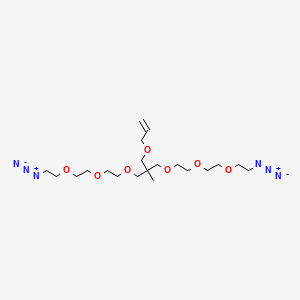
![2-amino-N-[4-(dimethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B14778015.png)
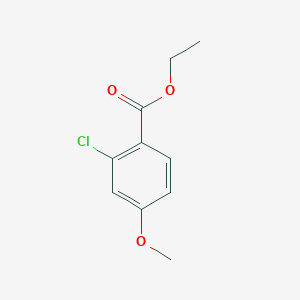
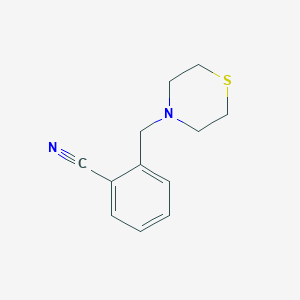
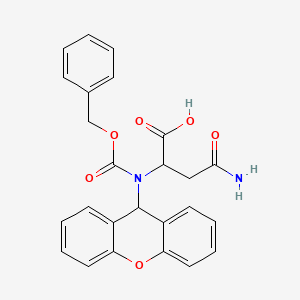
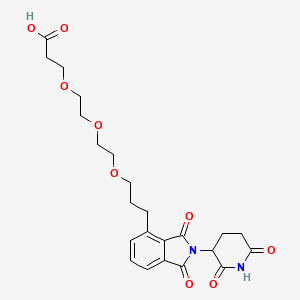
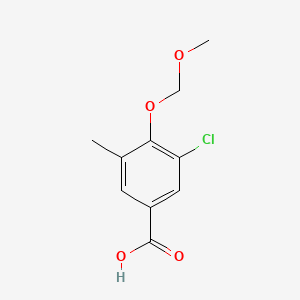
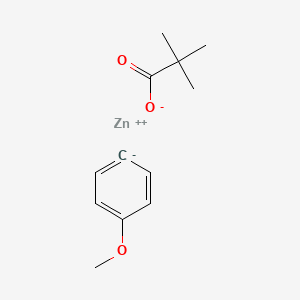
![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)pivalamide](/img/structure/B14778049.png)
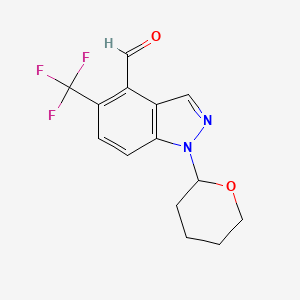
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14778076.png)
